molecular formula C8H15BrO2 B14558440 Ethyl (3S)-5-bromo-3-methylpentanoate CAS No. 61898-57-5

Ethyl (3S)-5-bromo-3-methylpentanoate

Cat. No.: B14558440
CAS No.: 61898-57-5
M. Wt: 223.11 g/mol
InChI Key: DCGSHLAEZINLEB-SSDOTTSWSA-N
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Description

Ethyl (3S)-5-bromo-3-methylpentanoate is a chiral ester featuring a bromine atom at the fifth carbon and a methyl group at the third carbon of a pentanoate backbone. The stereochemistry at the third position (S-configuration) confers specificity in biochemical interactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No.

61898-57-5

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl (3S)-5-bromo-3-methylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-3-11-8(10)6-7(2)4-5-9/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

DCGSHLAEZINLEB-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)CCBr

Canonical SMILES

CCOC(=O)CC(C)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-5-bromo-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 3-methylpentanoate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromine atom at the desired position on the pentanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-5-bromo-3-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: 5-bromo-3-methylpentanol.

    Oxidation: 5-bromo-3-methylpentanoic acid.

Scientific Research Applications

Ethyl (3S)-5-bromo-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of potential drug candidates with therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-5-bromo-3-methylpentanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is transformed into a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Ethyl-5-(p-Chlorophenoxy)-3-Hydroxy-3-Methylpentanoate (HMP)

Structural Differences :

  • HMP replaces the bromine at C5 with a p-chlorophenoxy group and introduces a hydroxyl at C3.
  • Both compounds share the 3-methylpentanoate backbone but differ in substituent electronegativity and steric bulk.

Mechanistic Insights :

  • HMP’s hydroxyl and phenoxy groups enhance solubility and receptor binding, whereas the bromine in the target compound likely prioritizes synthetic utility over direct metabolic activity.

Ethyl 5-Bromo-3,3-Dimethylpentanoate

Structural Differences :

  • Features a dimethyl group at C3 instead of a single methyl.

Physicochemical Properties :

  • The additional methyl group increases lipophilicity (logP ~2.8 estimated) compared to the monomethyl analog.
  • Higher steric hindrance may reduce enzymatic degradation, enhancing stability in synthetic pathways .

Amino-Substituted Analogs (e.g., Ethyl 3-Amino-3-(3-Bromo-5-(tert-butyl)phenyl)propanoate)

Structural Differences :

  • Aromatic bromine and tert-butyl groups introduce rigidity and bulk.
  • Amino substitution at C3 alters polarity and hydrogen-bonding capacity.

Functional Implications :

  • Amino groups enhance water solubility (clogP ~1.5) but may reduce membrane permeability.
  • These analogs are prioritized in drug discovery for targeted protein interactions, unlike the ester-focused reactivity of the target compound .

Clofibrate (Ethyl 2-(4-Chlorophenoxy)-2-Methylpropanoate)

Structural Differences :

  • Shorter carbon chain (propanoate vs. pentanoate) and a p-chlorophenoxy group.

Comparative Data Table

Compound Key Substituents Biological Activity (Cholesterol) Hepatomegaly Peroxisome Proliferation
Ethyl (3S)-5-bromo-3-methylpentanoate C5-Br, C3-(S)-CH₃ Not reported Not reported Not reported
HMP C5-p-Cl-phenoxy, C3-OH/CH₃ ↓HDL-C (22%), ↓Total-C (18%) +18% +71%
Clofibrate C2-p-Cl-phenoxy, C2-(CH₃)₂ ↑VLDL+LDL-C (42%), ↓HDL-C (28%) +69% +218%
Ethyl 5-bromo-3,3-dimethylpentanoate C5-Br, C3-(CH₃)₂ Synthetic intermediate None None

Key Research Findings

  • Substituent Impact: Bromine at C5 (target compound) vs. phenoxy groups (HMP/clofibrate) shifts utility from metabolic modulation to synthetic applications.
  • Stereochemistry : The (3S) configuration may influence enantioselective interactions in catalysis or drug metabolism, though direct evidence is pending.

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